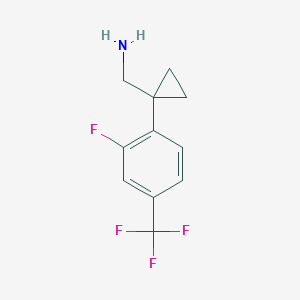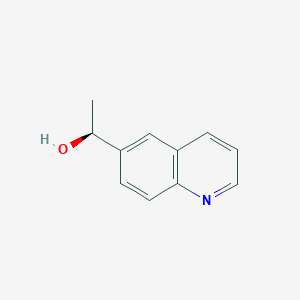
(S)-1-(Quinolin-6-yl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-(Quinolin-6-yl)ethan-1-ol is a chiral alcohol compound featuring a quinoline ring attached to an ethan-1-ol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(Quinolin-6-yl)ethan-1-ol typically involves the enantioselective reduction of the corresponding ketone, 1-(Quinolin-6-yl)ethanone. This can be achieved using chiral catalysts or reagents to ensure the production of the desired (S)-enantiomer. Common methods include:
Catalytic Hydrogenation: Using chiral catalysts such as Rhodium or Ruthenium complexes under hydrogen gas.
Asymmetric Reduction: Employing chiral reducing agents like borane complexes or oxazaborolidine catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic hydrogenation processes, utilizing high-pressure reactors and continuous flow systems to optimize yield and enantiomeric purity.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-1-(Quinolin-6-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: Conversion to the corresponding ketone using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: Further reduction to the corresponding alkane using strong reducing agents like Lithium Aluminum Hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions where the hydroxyl group can be replaced by other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: PCC, DMP, or Jones reagent.
Reduction: LiAlH4, Sodium borohydride (NaBH4).
Substitution: SOCl2, PBr3, or tosyl chloride (TsCl) in the presence of a base.
Major Products Formed
Oxidation: 1-(Quinolin-6-yl)ethanone.
Reduction: 1-(Quinolin-6-yl)ethane.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(S)-1-(Quinolin-6-yl)ethan-1-ol has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Industrial Applications: Utilized in the production of fine chemicals and as a chiral auxiliary in asymmetric synthesis.
Wirkmechanismus
The mechanism of action of (S)-1-(Quinolin-6-yl)ethan-1-ol in biological systems involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline ring can intercalate with DNA or interact with protein active sites, while the chiral alcohol moiety may enhance binding specificity and selectivity. These interactions can modulate biochemical pathways, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-1-(Quinolin-6-yl)ethan-1-ol: The enantiomer of the compound, which may exhibit different biological activities and properties.
1-(Quinolin-6-yl)ethanone: The oxidized form, used as a precursor in the synthesis of (S)-1-(Quinolin-6-yl)ethan-1-ol.
Quinoline: The parent compound, which serves as a core structure for many derivatives with diverse applications.
Uniqueness
This compound is unique due to its chiral nature, which imparts specific stereochemical properties that can influence its reactivity and interactions with biological targets. This makes it a valuable compound in the development of enantioselective pharmaceuticals and chiral catalysts.
Eigenschaften
Molekularformel |
C11H11NO |
|---|---|
Molekulargewicht |
173.21 g/mol |
IUPAC-Name |
(1S)-1-quinolin-6-ylethanol |
InChI |
InChI=1S/C11H11NO/c1-8(13)9-4-5-11-10(7-9)3-2-6-12-11/h2-8,13H,1H3/t8-/m0/s1 |
InChI-Schlüssel |
UMURLTMHEJCHCA-QMMMGPOBSA-N |
Isomerische SMILES |
C[C@@H](C1=CC2=C(C=C1)N=CC=C2)O |
Kanonische SMILES |
CC(C1=CC2=C(C=C1)N=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(1-Amino-2-methylpropan-2-yl)piperidin-1-yl]-2-(4-methylphenoxy)propan-1-one hydrochloride](/img/structure/B13560955.png)
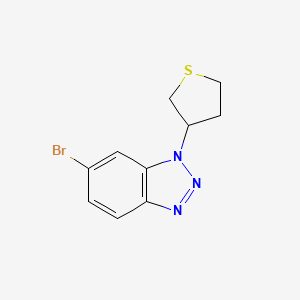
![5-[(Methylamino)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13560961.png)
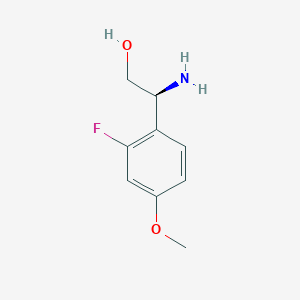
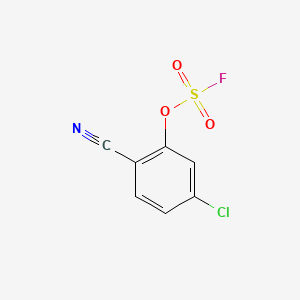
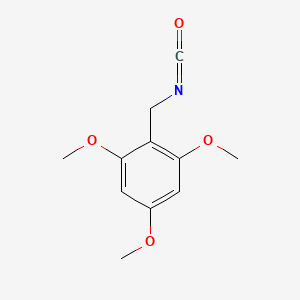

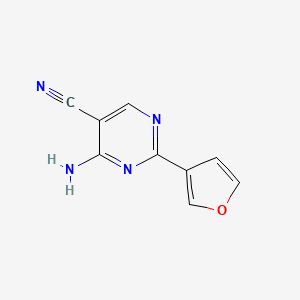
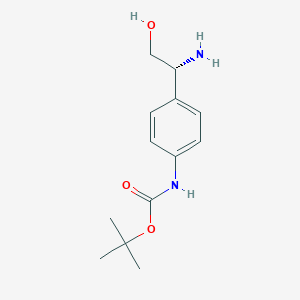
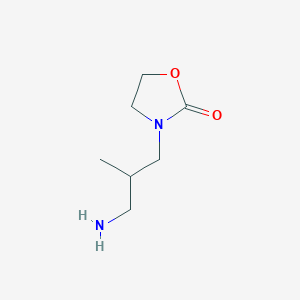
![rel-(2R)-1-[(2-fluorophenyl)methoxy]-3-(3-{[2-(trifluoromethyl)phenyl]methyl}azetidin-1-yl)propan-2-ol](/img/structure/B13561014.png)
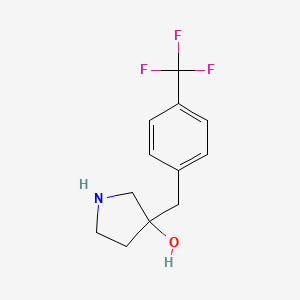
![2-Bromo-1-[4-(trifluoromethoxy)phenyl]ethanol](/img/structure/B13561016.png)
